Intratumoral Drug Accumulation and Retention: MC-VC-PAB-MMAF Versus MC-VC-PAB-MMAE
In a head-to-head comparison using antigen-positive subcutaneous xenograft models, MC-VC-PAB-MMAF ADCs produced higher intratumoral concentrations of free payload than MC-VC-PAB-MMAE ADCs ([1]). The difference is attributed to the charged C-terminal phenylalanine of MMAF, which slows passive diffusion out of tumor cells, thereby prolonging intracellular residence time. This translates into a distinct pharmacokinetic advantage for tumors where prolonged exposure is required for complete regression.
| Evidence Dimension | Intratumoral free drug concentration (% of injected dose localized to tumor) |
|---|---|
| Target Compound Data | Up to ~20% of injected drug dose localized within tumor; intratumoral concentrations reach ~1 μM |
| Comparator Or Baseline | MC-VC-PAB-MMAE ADCs: lower intratumoral concentrations; exact percentage not quantified in the same study, but reported as lower due to more rapid escape of MMAE from tumor cells |
| Quantified Difference | MMAF intratumoral concentrations > MMAE concentrations; tumor-to-serum ratio as high as 25,000:1 for both linkers, but absolute intratumoral MMAF levels higher |
| Conditions | Subcutaneous xenograft tumors in mice; L1 (VC-PAB) linker; mass spectrometric quantification of released drug |
Why This Matters
Procurement of MC-VC-PAB-MMAF over MC-VC-PAB-MMAE is indicated when the therapeutic strategy requires sustained intratumoral payload retention and minimized systemic escape, particularly for antigens with heterogeneous expression or moderate internalization rates.
- [1] Alley SC, Kissler KM, Morris-Tilden C, et al. Effective tumor targeting by auristatin antibody-drug conjugates. Cancer Res. 2007;67(9_Supplement):4088. View Source
